Cas no 93291-55-5 (Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]-)

Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]-, is a fluorinated aromatic ketone derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a 3-fluorobenzyl ether linkage to a para-substituted acetophenone core, offering versatility as an intermediate in the development of bioactive compounds. The fluorine substituent enhances electronic properties, potentially improving binding affinity in drug design. This compound may serve as a precursor in the synthesis of fluorinated analogs for medicinal chemistry studies. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship investigations. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity for research applications.
Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]- structure
93291-55-5 structure
Product Name:Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]-
CAS No:93291-55-5
MF:C15H13FO2
MW:244.260927915573
CID:752770
PubChem ID:2758968
Update Time:2025-05-24

Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]-
    • 4'-(3-FLUOROBENZYLOXY)ACETOPHENONE
    • FS-4120
    • AKOS000203234
    • 93291-55-5
    • 1-[4-[(3-fluorophenyl)methoxy]phenyl]ethanone
    • 1-(4-(3-fluorobenzyloxy)phenyl)ethanone
    • SCHEMBL2088282
    • 1044063-98-0
    • CHEMBL3771339
    • 1-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}ETHANONE
    • MDL: MFCD06411642
    • Inchi: 1S/C15H13FO2/c1-11(17)13-5-7-15(8-6-13)18-10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3
    • InChI Key: MZKVEEAJHDPMIG-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)COC1C=CC(C(C)=O)=CC=1

Computed Properties

  • Exact Mass: 244.08995782g/mol
  • Monoisotopic Mass: 244.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26.3Ų

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Additional information on Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]-

Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]- (CAS No. 93291-55-5): A Comprehensive Overview in Modern Chemical Biology

Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]-, identified by its CAS number 93291-55-5, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular interactions. The presence of a fluorine substituent at the 3-position of the phenyl ring and a methoxy group at the 4-position of another phenyl ring contributes to its distinct chemical properties and reactivity, making it a valuable candidate for further exploration.

The structural composition of Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]-, encompasses two aromatic rings connected through a ketone moiety. The fluorine atom in the 3-fluorophenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets. This feature is particularly intriguing in the context of drug design, where fluorine atoms are often incorporated to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The methoxy group at the 4-position further influences the molecule's solubility and lipophilicity, factors that are critical in determining its bioavailability and therapeutic potential.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with similar structural motifs. Ethanone derivatives have been studied for their potential roles in modulating various biological pathways, including those involved in neurodegenerative diseases, inflammation, and cancer. The specific arrangement of functional groups in this compound allows for precise tuning of its biological activity, making it a promising scaffold for developing novel therapeutic agents.

One of the most compelling aspects of Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]-, is its versatility in chemical modifications. Researchers have leveraged its structural framework to synthesize a series of analogs with tailored properties. These modifications have led to the discovery of compounds with enhanced binding affinity to specific protein targets, improved pharmacokinetic profiles, and reduced toxicity. Such advancements underscore the importance of this molecule in the development of next-generation pharmaceuticals.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. Fluorine atoms are known to significantly influence the pharmacokinetic and pharmacodynamic properties of drugs. For instance, they can increase metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 enzymes. Additionally, fluorine atoms can enhance binding interactions by introducing partial positive charges or by participating in hydrogen bonding networks. These effects make fluorinated compounds particularly valuable in drug design.

Recent studies have highlighted the potential of Ethanone derivatives as inhibitors of key enzymes implicated in disease pathogenesis. For example, research has demonstrated that certain analogs of this compound can inhibit kinases involved in cancer progression by binding to their active sites and disrupting their function. Similarly, these derivatives have shown promise in modulating inflammatory pathways by interacting with transcription factors and signaling molecules. Such findings suggest that further exploration of this compound class could yield novel therapeutic strategies for treating various diseases.

The synthesis of Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]-, involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed fluorination methods, have been employed to construct the desired molecular framework efficiently. These synthetic approaches not only highlight the versatility of modern organic chemistry but also provide insights into how structural modifications can be achieved with precision.

The biological evaluation of Ethanone derivatives has revealed several interesting findings. In vitro studies have shown that certain analogs exhibit potent activity against disease-relevant targets while maintaining good selectivity over off-target proteins. This selectivity is crucial for minimizing side effects and improving patient outcomes. Furthermore, preclinical studies have provided evidence that these compounds can penetrate biological membranes effectively due to their optimized lipophilicity profiles.

The future direction of research on Ethanone derivatives is likely to focus on understanding their mechanisms of action at a molecular level. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be instrumental in elucidating how these compounds interact with biological targets. Additionally, computational methods like molecular dynamics simulations will aid in predicting how structural modifications affect binding affinity and stability.

Given its unique structural features and promising pharmacological properties, Ethanone, 1-[4-[(3-fluorophenyl)methoxy]phenyl]- (CAS No. 93291-55-5), represents a significant advancement in chemical biology and drug discovery. Continued research into this compound and its derivatives holds great promise for developing innovative therapies that address unmet medical needs.

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